molecular formula C9H11BrN2O2 B13247921 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole

4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole

Cat. No.: B13247921
M. Wt: 259.10 g/mol
InChI Key: IQWUZYPPYZLUQG-UHFFFAOYSA-N
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Description

4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole ( 2060033-92-1) is a high-purity chemical building block with a molecular formula of C9H11BrN2O2 and a molecular weight of 259.10 g/mol . This compound features a unique molecular architecture, combining a 1-methyl-1H-pyrazole ring substituted with a bromine atom and a fused 3,7-dioxabicyclo[4.1.0]heptane system, an oxirane-containing bicyclic structure that introduces significant steric and electronic complexity . The presence of both a bromine handle and an embedded oxirane ring makes this compound a valuable and versatile scaffold for synthetic and medicinal chemistry research. It is primarily used in cross-coupling reactions, such as Suzuki-Miyaura couplings, where the bromine can be selectively displaced by palladium catalysis. Furthermore, the strained bicyclic system can be utilized in ring-opening and diversification reactions to create more complex, functionalized molecules, or to serve as a key intermediate in the synthesis of potential pharmacologically active compounds, including protease inhibitors or other cytotoxin conjugates explored in drug discovery . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

4-bromo-5-(3,7-dioxabicyclo[4.1.0]heptan-1-yl)-1-methylpyrazole

InChI

InChI=1S/C9H11BrN2O2/c1-12-8(6(10)4-11-12)9-5-13-3-2-7(9)14-9/h4,7H,2-3,5H2,1H3

InChI Key

IQWUZYPPYZLUQG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C23COCCC2O3

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

Property Value
Molecular Formula C₉H₁₁BrN₂O₂
Molecular Weight 259.10 g/mol
XLogP3-AA 0.3
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bond Count 1
Topological Polar Surface Area 39.6 Ų
Heavy Atom Count 14
Complexity 253

The compound is classified as a specialty material with multiple functional groups that contribute to its chemical reactivity and potential applications.

General Synthetic Approaches

The synthesis of 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole typically involves a multi-step process that can be divided into several key stages:

  • Preparation of the appropriately substituted pyrazole core
  • Introduction of the bromine at the 4-position
  • Attachment of the dioxabicycloheptane moiety at the 5-position
  • Optimization and purification steps

Detailed Preparation Methods

Bromination of Pyrazole Derivatives

Based on analogous compounds, the bromination step likely employs N-bromosuccinimide (NBS) as the brominating agent. This approach is supported by the preparation method for the related compound 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole, which demonstrates the feasibility of selective bromination at the 4-position of pyrazole rings.

Typical Procedure:

  • Dissolve the pyrazole precursor in an appropriate solvent (typically dichloromethane or acetonitrile)
  • Cool the solution to 0-5°C
  • Add N-bromosuccinimide (1.1 equivalents) portionwise
  • Allow the reaction to warm to room temperature and stir for 4-8 hours
  • Monitor by thin-layer chromatography until completion
  • Quench the reaction with a mild base
  • Extract with organic solvent and purify by column chromatography

Incorporation of the Dioxabicyclo Moiety

The attachment of the 3,7-dioxabicyclo[4.1.0]heptan-1-yl group likely involves either:

  • A coupling reaction between a pre-brominated pyrazole and a functionalized dioxabicycloheptane derivative
  • A cyclization reaction to form the dioxabicyclo structure after the pyrazole core has been established

This step requires careful control of reaction conditions to ensure regioselectivity and to prevent side reactions at the bromine position.

N-Methylation

If the N-methylation is performed as a separate step (rather than starting with an N-methylated pyrazole), the process typically follows procedures similar to those used for related compounds:

Typical Procedure:

  • Dissolve the pyrazole intermediate in a polar aprotic solvent (DMF)
  • Cool to 0°C under inert atmosphere
  • Add sodium hydride (60% dispersion in mineral oil, 1.0-1.1 equivalents) portionwise
  • Stir for 15-30 minutes
  • Add methyl iodide (1.2 equivalents) dropwise
  • Allow the reaction to warm to room temperature and stir for 2-4 hours
  • Quench carefully with water
  • Extract with an appropriate organic solvent
  • Purify by column chromatography

Optimization Strategies

Reaction Conditions Optimization

The synthesis of 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole can be optimized by adjusting several parameters:

Parameter Optimization Range Effect
Temperature -10°C to 25°C Controls selectivity and reaction rate
Solvent DCM, THF, DMF, Acetonitrile Affects solubility and reaction kinetics
Reaction Time 2-24 hours Balances conversion and side product formation
Catalyst Loading 0.1-5 mol% Influences efficiency and cost
Base NaH, K₂CO₃, Cs₂CO₃ Impacts deprotonation efficiency

Purification Techniques

Effective purification is critical for obtaining high-purity 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole:

Characterization and Analysis

Spectroscopic Characterization

Complete characterization of 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole typically includes:

  • ¹H NMR Spectroscopy : Key signals include the N-methyl protons (typically around δ 3.8-4.0 ppm) and the pyrazole C3-H proton (around δ 7.5-8.0 ppm)

  • ¹³C NMR Spectroscopy : Characteristic signals for the pyrazole carbons (C3, C4, C5), the N-methyl carbon, and the carbons of the dioxabicyclo moiety

  • Mass Spectrometry : Molecular ion peak at m/z 259/261 (characteristic bromine isotope pattern) with fragmentation patterns corresponding to the loss of the bromine atom and other structural features

  • IR Spectroscopy : Characteristic bands for C=N stretching (pyrazole), C-O stretching (dioxabicyclo moiety), and C-Br stretching

Purity Assessment

Quality control for the synthesized compound typically involves:

Scale-Up Considerations

For industrial or larger-scale preparation of 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole, several factors must be considered:

Alternative Synthetic Routes

Palladium-Catalyzed Coupling Approach

An alternative approach could involve palladium-catalyzed coupling reactions to attach the dioxabicyclo moiety to a pre-functionalized pyrazole:

  • Prepare a 4-bromo-5-iodo-1-methyl-1H-pyrazole intermediate
  • Perform selective coupling at the 5-position with an appropriate dioxabicycloheptane precursor
  • Retain the bromine at the 4-position for potential further functionalization

Cycloaddition Strategy

Another potential route involves:

  • Synthesis of a suitable 1-methyl-1H-pyrazole with a reactive functional group at the 5-position
  • Cycloaddition reaction to form the dioxabicyclo moiety
  • Late-stage bromination at the 4-position

Chemical Reactions Analysis

4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS), sodium hydride (NaH), and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The dioxabicycloheptane moiety may also play a role in enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural Analogues with Bicyclic Substituents

The 3,7-dioxabicyclo[4.1.0]heptane group distinguishes the target compound from other bicyclic pyrazole derivatives:

  • 4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole (): This analog features a smaller 6-oxabicyclo[3.1.0]hexane ring. The reduced ring size and single oxygen atom likely decrease steric bulk and polarity compared to the target compound’s two-oxygen system .
  • Compounds with Indole-Based Bicyclic Systems (): Derivatives like 17 and 18 incorporate 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole substituents. These systems introduce ketone functionality and aromatic indole rings, which may confer distinct electronic properties and biological activity compared to the dioxabicyclo group .
Table 1: Key Structural Differences in Bicyclic Pyrazoles
Compound Bicyclic System Substituents at Position 5 Molecular Weight Key Functional Groups
Target Compound 3,7-Dioxabicyclo[4.1.0]heptane Bromine, Methyl ~300 g/mol* Ether, Bromine, Methyl
4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole 6-Oxabicyclo[3.1.0]hexane Ethyl, Methyl ~269 g/mol Ether, Bromine, Ethyl
Compound 17 () 6,6-Dimethyl-4-oxo-tetrahydroindole 4-Chlorophenyl, Sulfonamide 575.91 g/mol Ketone, Sulfonamide, Chlorine

*Estimated based on molecular formula.

Substituent Effects on Physicochemical Properties

Bromine and Methyl Groups

The bromine at position 4 and methyl at position 1 are common in pyrazole derivatives (–12, 17). For example:

  • 4-Bromo-1-methyl-1H-pyrazole (): A simpler analog lacking the bicyclic substituent. Its lower molecular weight (161.00 g/mol) and absence of bulky groups suggest higher volatility and lower melting points compared to the target compound .
Bicyclic vs. Aromatic Substituents
  • 5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole (): Aromatic substituents introduce strong electron-withdrawing (nitro) and electron-donating (bromo) effects, leading to distinct NMR chemical shifts (e.g., δ 7.56–8.10 ppm for aromatic protons) compared to the target compound’s bicyclic proton environment .
NMR and IR Data
  • Target Compound : Expected ¹H-NMR signals for the bicyclo[4.1.0]heptane system would include resonances for bridgehead protons (δ ~3.0–4.0 ppm) and methyl groups (δ ~1.2–1.5 ppm), as seen in related bicyclic ethers (–5). The absence of carbonyl IR bands (e.g., ~1670 cm⁻¹ in ) distinguishes it from ketone-containing analogs .
  • 4-Bromo-5-methyl-1,2-dihydro-3H-pyrazol-3-one (): Displays a carbonyl IR peak at 1670 cm⁻¹ and a pyrazolone NH stretch at 3176 cm⁻¹, features absent in the target compound .

Biological Activity

4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazole family, which is known for its diverse applications in pharmaceuticals and agrochemicals. The presence of a bromine atom and a bicyclic structure enhances its reactivity and potential interactions with biological targets.

Molecular Characteristics

  • Molecular Formula : C9_9H11_{11}BrN2_2O2_2
  • Molecular Weight : 259.10 g/mol
  • IUPAC Name : 4-bromo-5-(3,7-dioxabicyclo[4.1.0]heptan-1-yl)-1-methylpyrazole
  • CAS Number : 473731-68-9

Structural Features

The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a bicyclic dioxabicyclo[4.1.0]heptane moiety that contributes to its unique properties.

PropertyValue
Molecular FormulaC9_9H11_{11}BrN2_2O2_2
Molecular Weight259.10 g/mol
IUPAC Name4-bromo-5-(3,7-dioxabicyclo[4.1.0]heptan-1-yl)-1-methylpyrazole
CAS Number473731-68-9

The biological activity of 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The bromine atom is believed to enhance binding affinity, while the bicyclic structure may improve the compound's stability and bioavailability.

Pharmacological Properties

Preliminary studies suggest that this compound may exhibit several pharmacological effects:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Pyrazole derivatives are often investigated for their potential to reduce inflammation.
  • Analgesic Effects : There is evidence indicating that pyrazole compounds can provide pain relief.

Case Studies and Research Findings

Research on related pyrazole derivatives has provided insights into the potential biological activities of 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole:

  • Anticancer Activity : A study demonstrated that pyrazole derivatives could inhibit cancer cell proliferation in vitro, suggesting similar potential for this compound.
  • Enzyme Inhibition : Research indicated that certain pyrazoles could inhibit enzymes involved in inflammatory pathways, which may also apply to this compound.
  • Binding Studies : Interaction studies have shown that compounds with similar structural motifs exhibit high binding affinities for specific receptors involved in pain and inflammation pathways.

Synthesis and Chemical Reactions

The synthesis of 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole typically involves several steps:

Synthetic Route Overview

  • Formation of the Pyrazole Ring : Reacting hydrazines with appropriate diketones under acidic or basic conditions.
  • Bromination : Using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
  • Cyclization : Introducing the dioxabicycloheptane moiety through cyclization reactions involving epoxides.

Reactivity Profile

The compound can undergo various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation/Reduction Reactions : Potential for forming oxides or dehalogenated products.

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